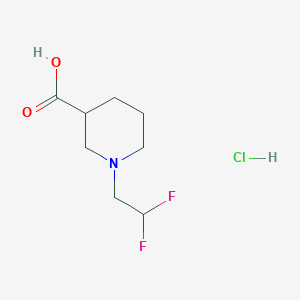

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid hydrochloride

Description

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid hydrochloride (CAS No. 18729-72-1) is a fluorinated piperidine derivative with a molecular formula of C₈H₁₂F₂NO₂·HCl and a molecular weight of 301.75 g/mol . It is characterized by a piperidine ring substituted at the nitrogen atom with a 2,2-difluoroethyl group and a carboxylic acid moiety at the 3-position. The compound is typically synthesized via alkylation or esterification reactions involving piperidine-3-carboxylic acid derivatives, followed by hydrochlorination .

Properties

IUPAC Name |

1-(2,2-difluoroethyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-2-6(4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAWDITYZNTZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the piperidine ring One common synthetic route includes the reaction of piperidine with 2,2-difluoroethyl bromide under controlled conditions to form the intermediate compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions involving this compound can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2,2-difluoroethyl)piperidine-3-carboxylic acid can be achieved through methods involving the introduction of the difluoroethyl group onto a piperidine derivative followed by carboxylation. It has a molecular weight of 229.65 and an IUPAC name of 1-(2,2-difluoroethyl)piperidine-3-carboxylic acid hydrochloride . The InChI code is 1S/C8H13F2NO2.ClH/c9-7(10)5-11-3-1-2-6(4-11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H, and the InChI key is KSAWDITYZNTZRR-UHFFFAOYSA-N . It is typically stored at room temperature and has a purity of 95% . The physical form is an oil .

Potential Applications

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid has several potential applications:

- Pharmaceutical Research: It can be used as an intermediate in the synthesis of biologically active compounds.

- Drug Design: Due to the presence of fluorine, it can be used to modify the metabolic stability and pharmacokinetic properties of drug candidates .

- Chemical Reactions: It can participate in various chemical reactions due to its functional groups.

Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a strategy in medicinal chemistry to alter the properties of drug candidates . Fluorine substitution can influence a drug's potency, selectivity, and metabolic stability . For example, in the development of COX-2 inhibitors, the incorporation of fluorine was crucial in optimizing the drug's half-life and selectivity .

Case Study: ERD-3111

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents : The furylmethyl and pyrimidinyl groups introduce aromaticity, which may improve π-π stacking in enzyme binding .

- Steric Effects : Bulky substituents like 4-isopropylbenzyl increase steric hindrance, which could reduce reactivity or alter pharmacokinetics .

Physicochemical Properties

- Purity : The difluoroethyl compound is available at 95% purity , while the furylmethyl derivative is also 95% pure .

- LogP : The furylmethyl analog has a LogP of -0.74, indicating moderate hydrophilicity, whereas fluorinated derivatives likely exhibit higher lipophilicity .

- Stability : Fluorinated compounds (e.g., trifluoroethyl) are more resistant to oxidative degradation due to strong C-F bonds .

Biological Activity

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative with potential applications in medicinal chemistry, particularly in the fields of cancer therapy and neurodegenerative diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H12F2N1O2·HCl

- Molecular Weight : 211.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Collagen Prolyl-4-Hydroxylase Inhibition : This compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase, which is crucial for collagen biosynthesis. The inhibition leads to reduced production of stable collagen, impacting extracellular matrix integrity and potentially influencing tumor progression and metastasis.

- Anticancer Activity : Recent studies have shown that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to 1-(2,2-Difluoroethyl)piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The structural characteristics of these compounds enhance their interaction with protein binding sites, improving their efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Target | Effect | Concentration Tested |

|---|---|---|---|

| Collagen Synthesis Inhibition | Collagen Prolyl-4-Hydroxylase | Decreased collagen production | 50 μM, 100 μM |

| Anticancer Activity | Various Cancer Cell Lines | Induction of apoptosis | Variable |

| Antiviral Activity | Influenza A/H1N1 Virus | Inhibition of viral replication | EC50 = 7.4 μM |

Case Studies

- Cancer Therapy : A study investigated the effects of piperidine derivatives on hypopharyngeal tumor cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis more effectively than standard chemotherapeutics like bleomycin .

- Neurodegenerative Diseases : Research on piperidine derivatives has shown promise in treating Alzheimer’s disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes. These compounds demonstrated improved brain exposure and antioxidant properties, suggesting a multi-targeted approach to treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.